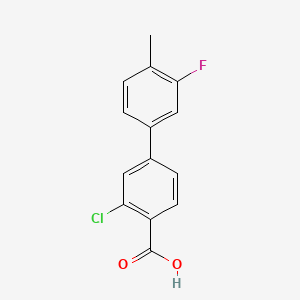

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-11(14(17)18)12(15)6-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTAVZFTNYZTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689293 | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-13-3 | |

| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup

-

Starting materials : 4-Bromo-2-chlorobenzoic acid and (3-fluoro-4-methylphenyl)boronic acid.

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Optimization Strategies

-

Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

-

Ligand effects : Adding 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improves coupling efficiency.

-

Yield : 65–78% after column chromatography.

Table 1: Suzuki-Miyaura Coupling Conditions and Outcomes

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF | 80 | 72 |

| Pd(PPh₃)₄ | None | DMF | 100 | 65 |

Ullmann-Type Coupling for Aryl Bond Formation

The Ullmann reaction offers an alternative for aryl-aryl bond formation, particularly in the absence of boronic acids.

Methodology

Key Observations

-

Reaction time : 24–48 hours.

-

Yield : 50–60%, lower than Suzuki-Miyaura due to competing side reactions.

Halogenation and Carboxylic Acid Installation

Chlorination via Electrophilic Aromatic Substitution

-

Reagent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

-

Positional selectivity : Directed by the electron-withdrawing carboxylic acid group, ensuring chlorination at position 2.

Oxidation of Methyl Groups

-

Reagent : Potassium permanganate (KMnO₄) in acidic or basic conditions converts toluoyl derivatives to benzoic acids.

-

Conditions : 60–80°C in aqueous H₂SO₄ or NaOH.

Alternative Routes: Friedel-Crafts Acylation

Reaction Overview

-

Substrate : 2-Chlorobenzoic acid and 3-fluoro-4-methylbenzoyl chloride.

-

Catalyst : Aluminum chloride (AlCl₃) in dichloromethane.

Limitations

-

Low regioselectivity : Competing acylation at ortho/meta positions reduces yield (<40%).

-

Side products : Di-acylated derivatives require rigorous purification.

Purification and Characterization

Analytical Techniques

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water mobile phase).

-

NMR : Distinct signals for aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.3 ppm).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Fluorinating Agents: Hydrogen fluoride (HF) for fluorination.

Carboxylating Agents: Carbon dioxide (CO2) in the presence of a base for carboxylation.

Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties

Research indicates that compounds similar to 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid exhibit anti-inflammatory properties. A patent describes a series of substituted benzoic acids that have been shown to reduce inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis. These compounds are designed to minimize the side effects typically associated with steroidal anti-inflammatory agents, making them promising candidates for therapeutic use .

Pharmaceutical Development

The compound is also investigated for its potential in developing new pharmaceuticals. Its structure allows for modifications that can enhance its bioactivity and selectivity against specific biological targets. For instance, the incorporation of halogen atoms (like chlorine and fluorine) has been linked to improved pharmacokinetic properties, which can lead to more effective treatments with fewer side effects .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites. The fluorinated structure enhances chemical resistance and thermal stability, which are desirable traits in industrial applications .

Development of Functional Materials

The compound's unique chemical properties allow it to be used in creating functional materials with specific characteristics, such as enhanced conductivity or reactivity. For example, its derivatives have been explored for use in sensors and electronic devices due to their ability to interact with various stimuli, leading to changes in electrical properties .

Environmental Studies

Environmental Monitoring

Recent studies have indicated that benzoic acid derivatives, including this compound, can serve as markers for environmental monitoring. Their stability and persistence in various environments make them suitable candidates for tracking pollution levels or assessing the degradation of organic pollutants in soil and water systems .

Potential Biodegradation Studies

Research into the biodegradation pathways of benzoic acid derivatives has highlighted their potential impact on environmental health. Understanding how these compounds break down can inform strategies for mitigating their effects on ecosystems, particularly in contaminated sites where chlorinated compounds are prevalent .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Acidity: Electron-withdrawing groups (e.g., -Cl, -F) enhance the acidity of the carboxylic acid group. For instance, Acifluorfen (pKa ~1.5) is significantly more acidic than the target compound due to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups .

- Melting Points: Derivatives with bulky substituents (e.g., trifluoromethyl) exhibit higher melting points.

Biological Activity

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of benzoic acids and is characterized by the presence of a chloro group at the 2-position and a fluoro group at the 3-position of the phenyl ring, alongside a methyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate key signaling pathways involved in inflammation, potentially through the inhibition of specific enzymes or receptors that play critical roles in inflammatory responses .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Interaction : It could interact with receptors that regulate immune responses, influencing cellular signaling pathways related to inflammation and infection .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

- Inflammation Model : In an in vivo model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, indicating its therapeutic potential in inflammatory diseases .

Data Table: Biological Activity Overview

Q & A

Q. What protocols ensure reproducibility in polymorph screening?

- Methodological Answer : Conduct solvent-mediated crystallization trials (e.g., using THF, acetone, or DMF) under varying cooling rates. Characterize polymorphs via PXRD and DSC. SHELXL refinement can distinguish between crystal packing motifs, critical for patenting distinct forms .

Data Contradiction Analysis

- Example : Conflicting melting points reported for structurally similar compounds (e.g., 2-Chloro-4-fluorobenzoic acid: mp 185–187°C vs. 2-Chloro-6-fluorobenzoic acid: no mp listed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.